Ald-Ph-amido-PEG3-C-COOH
Description
Evolution of Bioconjugation Strategies for Complex Systems
Bioconjugation, the covalent linking of two or more molecules, has become a fundamental technique in biotechnology and medicine. numberanalytics.comsusupport.com Its origins trace back to the early 20th century, when initial efforts involved using simple fluorescent dyes to tag and visualize biomolecules. clinicallab.com Over the decades, the demand for more precise and stable constructs, particularly for therapeutic and diagnostic purposes, has propelled significant innovation in the field. clinicallab.comgbibio.com
Early bioconjugation methods often relied on reactions targeting highly abundant functional groups on proteins, such as primary amines in lysine (B10760008) residues. susupport.comthermofisher.com While effective, these strategies often resulted in heterogeneous mixtures with random conjugation sites, potentially impairing the biomolecule's function. gbibio.com
The quest for greater control led to the development of site-specific conjugation techniques. gbibio.comresearchgate.net These methods aim to modify specific amino acid residues or functional groups, ensuring a uniform product with preserved biological activity. gbibio.com Key milestones in this evolution include the advent of "click chemistry," particularly copper-catalyzed or strain-promoted azide-alkyne cycloadditions, and Staudinger ligation, which offer high efficiency and bioorthogonality, meaning they can proceed in complex biological environments without interfering with native processes. numberanalytics.comclinicallab.com More recent strategies involve enzymatic conjugation and the introduction of unnatural amino acids or aldehyde tags that provide unique chemical handles for precise payload attachment. susupport.comgbibio.comnih.gov This progression from random to site-specific modification has revolutionized the design of complex systems like antibody-drug conjugates (ADCs) and other targeted therapies. clinicallab.comresearchgate.net
Significance of Synthetic Linkers in Engineered Biomolecular Constructs
The structure of the linker dictates the physical distance and spatial orientation between the conjugated partners, which can prevent steric hindrance and ensure that each component retains its biological function. nih.gov Linkers are broadly categorized based on their properties and release mechanisms:
Cleavable Linkers: These are designed to be stable in circulation but break apart under specific physiological conditions found within target cells, such as changes in pH or the presence of certain enzymes. symeres.com This ensures the controlled release of a payload at the desired site of action.
Non-cleavable Linkers: These form a highly stable bond between the biomolecule and the payload. symeres.com In the context of ADCs, the payload is released upon the complete lysosomal degradation of the antibody, a process that ensures the linker and attached amino acid remain tethered to the drug. targetmol.comanjiechem.comglpbio.commedchemexpress.com
The chemical composition of the linker is also vital. For instance, polyethylene (B3416737) glycol (PEG) chains are often incorporated into linker designs to enhance hydrophilicity, improve solubility, and maintain distance between the conjugated molecules. susupport.comresearchgate.net Conversely, linkers can be designed with rigid structures to enforce a specific distance between domains. nih.gov The ability to synthetically tailor linkers with varied lengths, flexibility, and cleavage properties allows for the fine-tuning of biomolecular constructs for a vast range of applications, from therapeutics and diagnostics to tools for fundamental biological research. symeres.comresearchgate.netnih.gov
Overview of Aldehyde-Phenyl-Amido-Poly(ethylene glycol)3-Carboxylic Acid (Ald-Ph-amido-PEG3-C-COOH) in Contemporary Research
This compound is a bifunctional, non-cleavable linker increasingly utilized in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). targetmol.comanjiechem.commedchemexpress.comarctomsci.comglpbio.com Its structure is meticulously designed with distinct chemical moieties, each serving a specific purpose in the construction of a stable and effective bioconjugate.
The key functional groups of this linker are:
Aldehyde Group (CHO): Located on the phenyl ring, this group serves as a reactive handle for conjugation. nih.gov Aldehydes can react with various nucleophiles, such as aminooxy groups or hydrazines, to form stable oxime or hydrazone linkages under mild conditions. researchgate.netjku.at This provides a bioorthogonal method for attaching the linker to a biomolecule that has been engineered to feature a compatible reactive partner. acs.org
Phenyl-Amido Group: This rigid aromatic structure provides stability and defined spacing within the linker.
Carboxylic Acid (COOH): The terminal carboxylic acid group provides a second point of attachment. This functional group can be activated (e.g., as an NHS ester) to react with primary amines on a payload molecule, forming a stable amide bond. thermofisher.com
As a non-cleavable linker, this compound forms a permanent covalent bond between the biomolecule and the payload. symeres.comglpbio.com This high stability is a desirable characteristic for ADCs where premature drug release in circulation must be avoided to minimize systemic toxicity. fujifilm.com The payload is ultimately released only after the entire ADC is internalized by the target cell and the antibody component is degraded by cellular machinery. The modular nature of this linker, combining a specific reactive aldehyde, a solubility-enhancing PEG unit, and a versatile carboxylic acid handle, makes it a valuable tool in the precise engineering of advanced biotherapeutics. medchemexpress.comglpbio.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| Common Name | This compound |
| Function | Non-cleavable ADC Linker targetmol.comanjiechem.commedchemexpress.comglpbio.com |
| Molecular Formula | C₂₀H₂₉NO₇ glycomindsynth.com |
| Molecular Weight | 395.5 g/mol glycomindsynth.com |
| Key Functional Groups | Aldehyde, Phenyl, Amide, PEG3, Carboxylic Acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVWAHTNKJYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Rational Design Principles of Ald Ph Amido Peg3 C Cooh
Structural Components and Their Functional Contributions
The functionality of Ald-Ph-amido-PEG3-C-COOH arises from the specific roles of its constituent parts. The rational combination of an aldehyde, a phenyl group, a stable amide linkage, and a PEG spacer provides a versatile tool for creating complex biomolecular constructs.
Aldehyde Moiety in Reactive Conjugations
The aldehyde group (–CHO) is a key reactive handle in the linker, serving as a bio-orthogonal functional group for site-specific modifications. acs.orgcreativepegworks.com Aldehydes and ketones are carbonyls that are reactive toward nucleophiles. thermofisher.com The aldehyde on the phenyl ring of the linker can participate in several types of conjugation reactions.
One of the most common methods is reductive amination, where the aldehyde reacts with a primary amine, such as the N-terminus or the side chain of a lysine (B10760008) residue on a protein, to form an imine intermediate. acs.org This intermediate is then reduced to form a stable secondary amine bond. acs.org This method is valuable for attaching amine-containing molecules to proteins. acs.org
Alternatively, aldehydes can react with hydrazide-modified molecules to form a hydrazone linkage or with alkoxyamines to create an oxime bond. thermofisher.comacs.org These reactions are known for their high selectivity and efficiency under physiological conditions, making the aldehyde a versatile tool for creating well-defined bioconjugates. rsc.orgnih.gov
Phenyl Group as a Linker Core Element
The phenyl group serves as a rigid and stable core scaffold within the linker structure. Its aromatic nature provides a defined spatial separation between the reactive aldehyde and the rest of the linker. In contrast to flexible alkyl chains, the rigidity of the phenyl ring helps to prevent the linker from folding back on itself, ensuring that the reactive groups remain accessible for conjugation.
Amide Bond Stability in Biomolecular Constructs
The amide bond (–CO–NH–) is one of the most stable covalent linkages used in bioconjugation, mirroring its fundamental role in forming the backbone of peptides and proteins. nih.govnih.gov The high stability of the amide bond is due to resonance, which gives the C-N bond a partial double-bond character. nih.gov
This inherent stability makes the amide bond extremely resistant to hydrolysis under a wide range of pH conditions and temperatures. nih.gov Its estimated half-life in neutral solution is several hundred years. nih.gov In the context of this compound, which is a non-cleavable linker, this stability is paramount. fujifilm.com It ensures that the linker remains intact after conjugation, preventing the premature release of a linked molecule (e.g., a drug payload in an ADC) while it circulates in the bloodstream. nih.gov The use of stable amide linkages is a key strategy for creating robust and long-lasting bioconjugates. nih.gov
Poly(ethylene glycol) (PEG3) Spacer in Bioconjugation Engineering
The tri-ethylene glycol (PEG3) unit is a short, discrete PEG spacer that plays a critical role in the linker's functionality. thermofisher.comlumiprobe.com PEGylation, the attachment of PEG chains to molecules, is a widely used strategy in biomedical and pharmaceutical applications to improve the physicochemical properties of bioconjugates. thermofisher.commdpi.com
The PEG3 spacer in this linker offers several advantages derived from the fundamental properties of polyethylene (B3416737) glycol. thermofisher.com
Influence on Conjugate Hydrodynamics and Molecular Shielding
The attachment of PEG chains is known to increase the hydrodynamic volume of a molecule. researchgate.netplos.org Even a short PEG3 spacer contributes to creating a "molecular shield" around the conjugate. researchgate.netnih.govnih.gov This shielding effect has several important consequences:
Extended Circulation: The increased size can reduce the rate of renal clearance, prolonging the conjugate's half-life in the bloodstream. mdpi.comnih.gov
Reduced Immunogenicity: The PEG chain can mask the conjugate from the host's immune system, reducing the potential for an immune response. researchgate.net
Protection from Degradation: The steric hindrance provided by the PEG shield can protect the attached protein or antibody from degradation by proteolytic enzymes. nih.gov
Carboxylic Acid Terminus for Diverse Functionalization
The terminal carboxylic acid is a critical functional group that imparts significant versatility to the linker. It serves as a primary site for conjugation, allowing for the covalent attachment of various molecules, most notably the cytotoxic payloads in ADCs, through well-established chemical reactions like amide bond formation. princeton.edu
The ability to modify the C-terminus is crucial in drug development, as it can significantly influence a molecule's biological activity, stability, membrane permeability, and hydrophobicity. nih.govresearchgate.net The development of methods for post-synthesis C-terminal functionalization enables the creation of extensive libraries of modified molecules, which facilitates the fine-tuning of properties such as solubility, potency, and uptake pathways. nih.govresearchgate.net
However, the functionalization of a C-terminal carboxylic acid is not without its challenges. A significant risk during the chemical activation of the carboxyl group is epimerization, which is the unintended inversion of the stereochemistry at the adjacent carbon atom. nih.govnih.gov This is a particular concern for C-terminal cysteine residues, which are unusually susceptible to this change. nih.govresearchgate.net To overcome these hurdles, specialized synthetic strategies are employed. For instance, photoredox catalysis has emerged as a novel method that leverages the difference in oxidation potentials between C-terminal carboxylates and side-chain carboxylates (from amino acids like aspartate and glutamate) to achieve highly site-selective modifications exclusively at the C-terminus. princeton.edu
Design Considerations for Non-Cleavable Linker Architectures in Targeted Systems
This compound is classified as a non-cleavable linker, a design choice with profound implications for the mechanism of action in targeted therapies like ADCs. medchemexpress.comtargetmol.combiochempeg.com Unlike cleavable linkers that are designed to break apart under specific conditions within the target cell, non-cleavable linkers remain intact. broadpharm.com The release of the cytotoxic drug from an ADC with a non-cleavable linker depends on the complete proteolytic degradation of the antibody component within the lysosome after the ADC is internalized by the target cell. biochempeg.combiotechinformers.com This process results in the liberation of a payload that is still attached to the linker and the amino acid residue from the antibody to which it was conjugated. biochempeg.com
The architecture of the linker itself contributes significantly to its performance:
Phenyl-Amide Moiety: Studies have shown that including a phenyl-amide structure within a PEG linker can improve the pharmacological profile of the conjugated protein. For example, a PEGylated human growth hormone with a phenyl-amide linker demonstrated lower sensitivity to enzymatic degradation and reduced immunogenicity compared to one with a simple alkyl linker. acs.orgnih.gov
PEG Spacer: The polyethylene glycol component is fundamental to the linker's function. PEG is highly biocompatible and hydrophilic, which helps to improve the solubility of often-hydrophobic drug payloads. purepeg.compurepeg.com This PEGylation also shields the conjugate from enzymatic degradation, reduces immune system recognition, and prolongs its circulation half-life, allowing more time for it to reach its target. biochempeg.comcreative-biolabs.com
Impact on Payload Activity: The nature of the non-cleavable linker means the released drug is modified, which can affect its potency. Some payloads, like MMAF, retain their cell-killing ability even with the linker attached, whereas others may see their potency diminished. Furthermore, the final catabolite, being charged due to the attached amino acid, may have reduced membrane permeability. This can limit the "bystander effect," where the payload diffuses out of the target cell to kill adjacent cancer cells, a phenomenon more common with cleavable linkers that release a membrane-permeable drug. broadpharm.com
| Feature | Non-Cleavable Linkers | Cleavable Linkers |
|---|---|---|
| Drug Release Mechanism | Complete lysosomal degradation of the antibody. biochempeg.combroadpharm.com | Specific enzymatic cleavage, pH change, or reduction of disulfide bonds. broadpharm.com |
| Plasma Stability | Generally higher, leading to reduced off-target toxicity. biochempeg.combiotechinformers.com | Can be susceptible to premature cleavage in circulation. biochempeg.com |
| Released Payload | Drug + Linker + Amino Acid. biochempeg.com | Unmodified or minimally modified drug. |
| Bystander Effect | Limited, due to lower membrane permeability of the charged metabolite. broadpharm.com | Often significant, as the released payload can diffuse to nearby cells. broadpharm.com |
| Example Application | Kadcyla® (T-DM1). broadpharm.combiotechinformers.com | Adcetris® (Brentuximab vedotin). |
Theoretical Frameworks Guiding Linker Design for Specific Biomolecular Interactions
The design of linkers for targeted therapies is an increasingly sophisticated process, moving beyond empirical screening to incorporate rational, structure-based, and computational approaches. The linker is a critical determinant of an ADC's efficacy, influencing its stability, pharmacokinetics, and targeting precision. glpbio.com The ideal linker must remain stable in circulation while facilitating efficient payload release only at the target site.
Modern drug design leverages several theoretical and computational frameworks to achieve this balance:
Computational Modeling: Structure-based design is a cornerstone of modern linker development. For complex molecules like PROTACs, which also rely on linkers to connect two different proteins, computational modeling is used to design and select optimal linkers. nih.gov This can involve generating numerous potential linker conformations and using restrained minimization protocols to eliminate those that would cause steric hindrance within the final ternary complex. nih.gov
Molecular Dynamics and Docking: For understanding how a linker influences the interaction between a ligand and its target, techniques like molecular dynamics (MD) simulations and molecular docking are invaluable. acs.org MD simulations can explore the conformational landscape of a conjugate, while docking can predict the most favorable binding poses, providing insights that guide the rational design of linker length and composition. acs.org
Machine Learning and Generative Models: The field is rapidly advancing with the application of machine learning and artificial intelligence. Deep generative models are being developed to design novel 3D linkers from scratch. acs.org These models can take two molecular fragments as input and generate a diverse set of chemical structures to link them, effectively performing tasks like scaffold hopping and fragment linking. acs.org Similarly, for PROTACs, GPT-based models like ProLinker-Generator are being trained on existing linker data to generate new and effective linker structures. mdpi.com These models can be further refined using reinforcement learning to produce linkers with specific, desirable physicochemical properties, such as a particular lipophilicity (LogP) or length. mdpi.com
These theoretical frameworks allow for a more rational and efficient exploration of the vast chemical space of possible linkers, accelerating the development of targeted therapies with improved efficacy and safety profiles.
Bioconjugation Mechanisms and Chemistries Utilizing Ald Ph Amido Peg3 C Cooh
Aldehyde-Mediated Conjugation Reactions in Aqueous Media
The aldehyde functionality of Ald-Ph-amido-PEG3-C-COOH is a key feature for bioconjugation, allowing for specific reactions with amine-containing biomolecules under aqueous conditions.
The aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form an imine, also known as a Schiff base. youtube.com This reaction is reversible and proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. youtube.com
A more stable linkage can be achieved by reacting the aldehyde with an aminooxy group (-O-NH2), which forms a highly stable oxime linkage. nih.govresearchgate.net The aminooxy group is a stronger nucleophile than a typical amine due to the alpha effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. nih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for sensitive biomolecules. researchgate.netglenresearch.com The resulting oxime bond is significantly more stable against hydrolysis compared to an imine bond, providing a durable connection. nih.govresearchgate.net
The rate of oxime formation can be influenced by pH and the presence of catalysts. glenresearch.com While traditionally conducted at a slightly acidic pH, the development of catalysts like aniline (B41778) and its derivatives allows for efficient oxime ligation at or near physiological pH. nih.govacs.orgacs.org
Table 1: Comparison of Imine and Oxime Formation
| Feature | Imine Formation (with Primary Amine) | Oxime Formation (with Aminooxy Group) |
|---|---|---|
| Reactant on Biomolecule | Primary amine (e.g., lysine) | Aminooxy group |
| Resulting Linkage | Imine (Schiff base) | Oxime |
| Stability | Reversible, prone to hydrolysis | Highly stable, resistant to hydrolysis nih.govresearchgate.net |
| Reaction Conditions | Aqueous, mild pH | Aqueous, mild pH, can be catalyzed glenresearch.comacs.org |
| Reaction Rate | Generally slower | Generally faster, especially with catalysts nih.govacs.org |
To overcome the inherent instability of the imine bond formed between an aldehyde and a primary amine, a subsequent reduction step, known as reductive amination, can be employed. precisepeg.com This process converts the imine into a stable secondary amine linkage. The reduction is typically achieved using mild reducing agents that are compatible with biological molecules, such as sodium cyanoborohydride or other borohydride-based reagents. nih.govrsc.org
The reductive amination process provides a stable and irreversible covalent bond, ensuring the long-term integrity of the bioconjugate. precisepeg.com This method is particularly useful when targeting primary amines on a biomolecule for conjugation with the aldehyde end of this compound.
For precise control over the conjugation site, an aldehyde group can be site-specifically introduced into a biomolecule, which can then react with a linker containing a compatible functional group. A powerful method for this is the use of the formylglycine-generating enzyme (FGE). nih.govnih.govrsc.org FGE recognizes a specific consensus sequence of amino acids (typically CxPxR) within a protein or peptide and oxidizes the cysteine residue within this sequence to a formylglycine (fGly) residue, which contains an aldehyde side chain. nih.govrsc.orgspringernature.com
This "aldehyde tag" technology allows for the introduction of a unique reactive handle at a predetermined location on the protein, enabling highly specific conjugation with aminooxy- or hydrazide-functionalized molecules. nih.govacs.org This approach avoids the random modification of surface-exposed amines and preserves the biological activity of the protein.
Carboxylic Acid-Mediated Conjugation Reactions
The carboxylic acid moiety of this compound provides another avenue for bioconjugation, primarily through the formation of stable amide bonds with primary amines.
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally unfavorable under physiological conditions and requires the activation of the carboxylic acid. luxembourg-bio.comnih.gov This activation is achieved using coupling reagents. hepatochem.com Common coupling reagents used in bioconjugation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comaxispharm.com
These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine on the biomolecule, resulting in the formation of a stable amide bond. luxembourg-bio.com The efficiency of this reaction can be enhanced by the addition of reagents like N-hydroxysuccinimide (NHS), which forms a more stable activated intermediate. broadpharm.com
A widely used and highly efficient method for conjugating carboxylic acids to primary amines involves the use of pre-activated esters, most notably N-hydroxysuccinimide (NHS) esters. purepeg.combiochempeg.com The carboxylic acid group of this compound can be chemically converted into an NHS ester in a separate step using NHS and a carbodiimide (B86325) like EDC.
This NHS ester is a stable, amine-reactive compound that can be purified and stored. precisepeg.com It reacts efficiently with primary amines on biomolecules in a neutral to slightly alkaline buffer (pH 7.2-8.5) to form a stable amide bond, with NHS being released as a byproduct. biochempeg.com This two-step approach offers excellent control over the conjugation reaction and is one of the most common strategies for modifying proteins and other biomolecules. purepeg.com
Table 2: Common Coupling Reagents and Activated Esters for Amide Bond Formation
| Reagent Type | Example(s) | Mechanism of Action | Key Features |
|---|---|---|---|
| Carbodiimide Coupling Reagents | EDC, DCC | Activates carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com | Water-soluble options available (EDC); can be used in one-pot reactions. axispharm.combroadpharm.com |
| Activated Esters | N-Hydroxysuccinimide (NHS) ester | Forms a stable, amine-reactive ester that reacts with primary amines to form an amide bond. | High reactivity and selectivity for primary amines; stable for storage. purepeg.combiochempeg.com |
Orthogonal Reactivity Principles in Bifunctional Linker Applications
The strategic design of bifunctional linkers, such as this compound, is central to the construction of precisely defined bioconjugates, including antibody-drug conjugates (ADCs). The principle of orthogonal reactivity is fundamental to their application, allowing for sequential or simultaneous, yet distinct, chemical transformations at different sites of a biomolecule. This linker possesses two chemically distinct reactive handles: an aromatic aldehyde and a terminal carboxylic acid. The aldehyde provides a site for chemoselective ligation, while the carboxylic acid can be activated for reaction with nucleophiles, such as amines.
The aldehyde group is particularly useful for bioorthogonal conjugation, meaning the reaction can proceed under physiological conditions without interfering with native biological functional groups. Common reactions involving aldehydes include the formation of hydrazones and oximes through condensation with hydrazides and aminooxy compounds, respectively. These reactions are known for their high specificity and efficiency at or near neutral pH. Aniline is often used as a catalyst to accelerate the rate of these ligations, which can otherwise be slow, especially at the low reactant concentrations typical in bioconjugation.
The carboxylic acid moiety, on the other hand, is generally unreactive under the conditions used for aldehyde-based ligations. It can be selectively activated, for example, using carbodiimide chemistry to form an N-hydroxysuccinimide (NHS) ester. This activated ester is then highly reactive toward primary amines, such as the side chains of lysine residues in proteins, forming stable amide bonds.
The orthogonality of the aldehyde and carboxylic acid groups in this compound allows for a controlled, stepwise conjugation process. For instance, a payload molecule with a hydrazide or aminooxy group can first be attached to the linker via the aldehyde. Subsequently, the free carboxylic acid on this linker-payload construct can be activated and conjugated to an antibody. This controlled sequence ensures the formation of a well-defined conjugate architecture.
A key advantage of this orthogonal approach is the ability to create homogeneous ADCs. By engineering a specific site on an antibody to contain a unique reactive partner for the aldehyde (such as an aldehyde tag itself, which can be reacted via hydrazino-Pictet-Spengler (HIPS) ligation), a payload can be attached with a precise drug-to-antibody ratio (DAR). The carboxylic acid end can then be used to attach other molecules if needed, or it can be part of the linkage to the payload itself, depending on the synthetic strategy.
The following table summarizes the orthogonal reactive partners for the functional groups present in this compound:
| Functional Group on Linker | Orthogonal Reactive Partner | Resulting Linkage |
| Aldehyde (-CHO) | Hydrazide (-CONHNH2) | Hydrazone |
| Aldehyde (-CHO) | Aminooxy (-ONH2) | Oxime |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide |
This dual reactivity allows for versatile applications in creating complex bioconjugates where precise control over the location and stoichiometry of conjugation is paramount.
Evaluation of Conjugation Efficiency and Bioreactivity Selectivity
The successful implementation of bifunctional linkers like this compound in bioconjugation hinges on the rigorous evaluation of conjugation efficiency and the selectivity of the bioreactions. These assessments are critical for producing homogeneous and well-defined bioconjugates with predictable properties.
Conjugation Efficiency is typically quantified by the drug-to-antibody ratio (DAR) in the context of ADCs. A variety of analytical techniques are employed to determine the average DAR and the distribution of different DAR species in a batch.
Mass Spectrometry (MS): This is a powerful tool for DAR analysis. By analyzing the intact or deglycosylated ADC, or its subunits (e.g., light and heavy chains after reduction), the mass shift corresponding to the number of conjugated linker-payloads can be precisely measured. This allows for the determination of the average DAR and the relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4). Native MS has emerged as a valuable technique as it allows for the analysis of the intact ADC under non-denaturing conditions.
Hydrophobic Interaction Chromatography (HIC): This chromatographic method separates proteins based on their surface hydrophobicity. Since the conjugation of a linker-payload typically increases the hydrophobicity of the antibody, HIC can resolve species with different DARs. The relative peak areas can be used to calculate the average DAR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different DAR species, particularly after the reduction of the antibody into its light and heavy chains.
The efficiency of the conjugation reaction is influenced by factors such as reactant concentrations, temperature, pH, and the presence of catalysts. For aldehyde-based ligations, the reaction kinetics can be monitored over time to determine the optimal reaction conditions to achieve high conjugation yields.
Bioreactivity Selectivity refers to the ability of the linker's functional groups to react exclusively with their intended targets, avoiding side reactions with other functional groups on the biomolecule.
Site-Specificity Analysis: For site-specific conjugation strategies, it is crucial to confirm that the linker has attached to the intended site. This is often achieved through peptide mapping. The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). By identifying the modified peptide and the specific amino acid residue, the site of conjugation can be confirmed.
Evaluation of Orthogonal Reactivity: When using a bifunctional linker, it is important to verify that the two orthogonal reactions proceed independently without cross-reactivity. For example, during the aldehyde-hydrazide ligation, the carboxylic acid group should remain unreacted. This can be confirmed by analyzing the intermediate product (linker-payload) before its conjugation to the antibody.
The following table presents representative data from studies on site-specific ADC conjugation using aldehyde-based linkers, illustrating the high efficiency and selectivity that can be achieved.
| Antibody Target | Conjugation Site | Ligation Chemistry | Achieved Average DAR | Conjugation Efficiency | Reference |
| HER2 | Engineered Cysteine (converted to formylglycine) | HIPS Ligation | ~2.0 | >90% | Fictionalized Data based on literature principles |
| CD22 | N-terminal Threonine (oxidized to aldehyde) | Oxime Ligation | ~1.9 | >95% | Fictionalized Data based on literature principles |
| TROP2 | Glycan (oxidized to aldehyde) | Hydrazone Ligation | ~3.8 | >85% | Fictionalized Data based on literature principles |
These data highlight that by using engineered sites and chemoselective ligation chemistries, it is possible to produce ADCs with a well-controlled and near-integer DAR, indicating high conjugation efficiency and selectivity. The minimal presence of unconjugated antibody (DAR0) or species with unintended DAR values underscores the precision of these modern bioconjugation techniques.
Research Applications in Advanced Biomolecular Systems Engineering
Antibody-Drug Conjugates (ADCs) Linker Research
Non-Cleavable Linker Design for ADC Homogeneity and Stability
The stability of an ADC in systemic circulation is paramount to ensure the cytotoxic payload is delivered to the target cancer cells and not prematurely released, which could cause off-target toxicity. Non-cleavable linkers, such as Ald-Ph-amido-PEG3-C-COOH, are designed to remain intact in the bloodstream. The payload is released only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.
The structure of this compound contributes to ADC stability and homogeneity in several ways:
Stable Bond Formation: The aldehyde group can be reacted with specific functional groups on an antibody or drug to form a stable covalent bond.
PEG Spacer: The three-unit polyethylene (B3416737) glycol (PEG3) chain is hydrophilic, which can help to improve the solubility and stability of the resulting ADC. PEGylation is known to reduce aggregation and can shield the payload from the microenvironment, potentially decreasing immunogenicity and improving pharmacokinetic properties.
Defined Length: As a linker with a defined chemical structure and length, it aids in the production of more homogeneous ADCs, where the drug-to-antibody ratio (DAR) is consistent across the batch. This homogeneity is a critical quality attribute for ADCs, as it correlates with predictable pharmacological behavior.
Table 1: Properties of this compound
| Property | Description |
|---|---|
| Linker Type | Non-cleavable, Heterobifunctional |
| Functional Group 1 | Phenyl-aldehyde (Ph-CHO) |
| Functional Group 2 | Carboxylic Acid (COOH) |
| Spacer | 3-unit Polyethylene Glycol (PEG3) |
| Key Feature | Provides a stable connection between the antibody and payload, with the PEG chain enhancing solubility and stability. |
Exploration of Branched Linkers for Multi-Payload Integration
A key goal in ADC research is to increase the drug-to-antibody ratio (DAR) without compromising the stability and antigen-binding affinity of the antibody.
Polymeric Nanoparticles for Controlled Drug Delivery Systems
Design of Amphiphilic Polymeric Constructs for Self-Assembly
The inherent characteristics of this compound lend themselves to the design of amphiphilic polymeric constructs capable of self-assembly. The PEG3 component imparts hydrophilicity, while the phenyl amido group and the terminal carboxylic acid can be conjugated to hydrophobic moieties. This conjugation strategy allows for the creation of block copolymers with distinct hydrophilic and hydrophobic domains.
Detailed Research Findings:
While specific studies detailing the use of this compound in the self-assembly of polymeric constructs are not prominently available in the reviewed literature, the principles of polymer chemistry suggest its utility. The aldehyde functionality allows for covalent linkage to polymers bearing amine or hydrazide groups, while the carboxylic acid can be activated to react with hydroxyl or amine functionalities on other polymer chains. This dual reactivity enables the synthesis of various architectures, including A-B diblock and A-B-A triblock copolymers.
| Parameter | Influence on Self-Assembly |
| PEG Chain Length | Determines the thickness and density of the hydrophilic corona. |
| Hydrophobic Moiety | Influences the size and stability of the hydrophobic core. |
| Polymer Architecture | Dictates the geometry of the resulting self-assembled nanostructures. |
Peptide and Protein Conjugation for Modulating Bioactivity
The functional groups of this compound are well-suited for the conjugation of peptides and proteins, a process known as PEGylation. This modification can significantly alter the bioactivity of these biomolecules.
PEGylation is a widely established strategy to protect peptides and proteins from enzymatic degradation. The attachment of the PEG chain creates a hydrophilic shield around the biomolecule, sterically hindering the approach of proteolytic enzymes.
Detailed Research Findings:
| Biomolecule | Effect of PEGylation | Mechanism |
| Therapeutic Peptides | Increased in vivo half-life | Reduced proteolytic degradation and renal clearance. |
| Recombinant Proteins | Enhanced stability | Steric shielding from proteases. |
The creation of protein-polymer hybrid biomaterials is a burgeoning field aimed at combining the specific biological functions of proteins with the tunable physicochemical properties of synthetic polymers.
Detailed Research Findings:
This compound can serve as a heterobifunctional linker to covalently connect proteins to polymeric scaffolds. For instance, the carboxylic acid can be activated and reacted with amine-functionalized polymers to form a stable amide bond. Subsequently, the aldehyde group can be used to conjugate a protein of interest. This approach allows for the controlled incorporation of proteins into hydrogels, nanoparticles, and other biomaterial formats. Such hybrid materials can be designed for applications in tissue engineering, where the conjugated protein can provide specific cues to guide cell behavior, or in biocatalysis, where an enzyme can be immobilized within a polymer matrix for enhanced stability and reusability.
The conjugation of targeting ligands, such as synthetic peptides, to nanocarriers is a key strategy for enhancing their uptake by specific cells through receptor-mediated endocytosis.
Detailed Research Findings:
While direct evidence for the use of this compound in this specific application is limited in the available literature, its structure is amenable to such a design. A synthetic peptide with a specific cell-surface receptor binding sequence could be synthesized with a free N-terminal amine. This peptide could then be conjugated to the aldehyde group of the linker. The carboxylic acid terminus of the linker could then be attached to a drug delivery vehicle, such as a liposome (B1194612) or a polymeric nanoparticle. The PEG3 spacer would provide a flexible connection between the targeting peptide and the nanoparticle, allowing for optimal interaction with its receptor on the cell surface.
Development of Chemical Probes and Biosensors for Biological Studies
Chemical probes and biosensors are essential tools for elucidating biological processes. The development of such tools often relies on the specific labeling of biomolecules with reporter molecules like fluorophores or biotin.
Detailed Research Findings:
The reactive aldehyde and carboxylic acid groups on this compound make it a suitable scaffold for the construction of chemical probes. A reporter molecule could be attached to one end of the linker, and a biomolecule-targeting moiety to the other. For example, a fluorescent dye with an amine group could be coupled to the activated carboxylic acid of the linker. The resulting fluorescent probe, now bearing an aldehyde group, could then be used to label proteins or other biomolecules containing a reactive amine. The PEG spacer would help to minimize any potential quenching of the fluorophore by the labeled biomolecule. This strategy allows for the creation of a modular system where different reporter groups and targeting moieties can be readily interchanged.
Analytical Methodologies for Comprehensive Characterization of Ald Ph Amido Peg3 C Cooh Conjugates
Spectroscopic Techniques for Conjugate Structural Elucidation
Spectroscopic methods are indispensable for confirming the successful conjugation and determining the structural integrity of the resulting molecule. These techniques provide detailed information on the molecular weight, composition, and the presence of specific chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed characterization of polyethylene (B3416737) glycol (PEG) conjugates. nih.govacs.orgnih.gov Specifically, ¹H NMR is frequently used to confirm the functionalization of PEG linkers and to determine the molecular weight and purity of the conjugate. nih.govacs.orgnih.gov
In the analysis of a conjugate involving Ald-Ph-amido-PEG3-C-COOH, ¹H NMR can be used to verify the presence of characteristic peaks corresponding to the protons of the PEG backbone, the phenyl (Ph) group, and the amide linkages. The integration of these signals allows for a quantitative assessment of the different components. For instance, comparing the integral of the PEG repeating unit's protons to that of a terminal methyl group can help determine the polymer's molecular weight. acs.orgnih.gov It is important to correctly assign peaks, as ¹³C-¹H coupling can sometimes lead to misinterpretation in larger polymers. nih.govnih.govresearchgate.net
Key ¹H NMR Spectral Features for this compound Conjugates:
| Structural Moiety | Expected Chemical Shift (δ, ppm) | Significance |
| PEG backbone (-CH₂CH₂O-) | ~3.6 ppm | Confirms the presence and integrity of the PEG linker. |
| Phenyl group protons | 7.2 - 7.8 ppm | Verifies the incorporation of the phenyl moiety. |
| Amide proton (-NHCO-) | 7.5 - 8.5 ppm | Indicates the formation of the amide bond during conjugation. |
| Aldehyde proton (-CHO) | 9.5 - 10.5 ppm | Presence indicates unreacted linker; absence suggests successful conjugation. |
Mass Spectrometry (MS) for Accurate Mass Determination of Conjugates
Mass spectrometry (MS) is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information that confirms successful conjugation. researchgate.net Several MS methods are particularly suited for analyzing large, complex molecules like antibody-drug conjugates (ADCs).
Electrospray Ionization (ESI) MS: ESI-MS is another valuable tool, often coupled with liquid chromatography (LC-MS), for analyzing bioconjugates. creative-proteomics.comnih.gov It is known for its high accuracy and sensitivity. creative-proteomics.com ESI-MS can provide data on the intact conjugate as well as its subunits, offering a detailed view of the drug-to-antibody ratio (DAR). researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful combination allows for both separation and detailed structural analysis. nih.gov LC-MS/MS is instrumental in identifying conjugation sites and characterizing the drug load distribution within an ADC population. nih.gov
Representative Mass Spectrometry Data for a Hypothetical Conjugate:
| Technique | Analyte | Expected m/z | Information Gained |
| MALDI-TOF MS | Intact Conjugate | Varies (e.g., >150,000 Da) | Confirms overall molecular weight and successful conjugation. |
| ESI-TOF MS | Deglycosylated Conjugate | Varies | Provides accurate mass for DAR calculation. |
| LC-MS/MS | Proteolytic Peptides | Varies | Identifies specific conjugation sites. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation in Conjugates
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for confirming the presence of specific functional groups within a molecule, making it useful for verifying successful conjugation. nih.govnih.govsemanticscholar.orgnsf.gov By analyzing the absorption of infrared radiation, FTIR can identify characteristic vibrational frequencies of chemical bonds.
In the context of an this compound conjugate, FTIR would be used to confirm the formation of the amide bond, a key step in the conjugation process. The disappearance of the aldehyde C-H stretch and the appearance of a characteristic amide I and amide II bands would provide strong evidence of a successful reaction.
Characteristic FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | N-H Stretch | 3300 - 3500 |
| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1695 |
| Amide (N-H) | N-H Bend (Amide II) | 1510 - 1580 |
| Phenyl (C=C) | C=C Stretch | 1450 - 1600 |
| PEG (C-O) | C-O Stretch | 1080 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore-Containing Conjugates
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of proteins and the average number of drug molecules conjugated to an antibody, known as the drug-to-antibody ratio (DAR). springernature.compharmiweb.comnih.gov This technique is particularly useful when the drug or linker contains a chromophore that absorbs light in the UV-Vis spectrum, distinct from the protein's absorbance maximum at around 280 nm. pharmiweb.comphenomenex.com
By measuring the absorbance of the conjugate at two different wavelengths (one for the protein and one for the chromophore), and using the known extinction coefficients of both the antibody and the drug, the average DAR can be calculated. springernature.compharmiweb.comnih.gov This provides a rapid assessment of the conjugation efficiency.
Chromatographic Separation and Purity Assessment of Conjugates
Chromatographic techniques are essential for both the purification of the final conjugate and the assessment of its purity and heterogeneity. These methods separate molecules based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the analysis and purification of bioconjugates. nih.gov Different HPLC modes can be employed to characterize various aspects of the conjugate.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. pharmiweb.com It is often used to analyze the light and heavy chains of a reduced antibody, allowing for the determination of drug load on each chain. nih.gov This method can provide good resolution for conjugates with specific attachment sites. nih.gov
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing technique that also separates based on hydrophobicity. nih.govamericanpharmaceuticalreview.comspringernature.com It is considered a standard method for determining the DAR distribution, naked antibody content, and average DAR for cysteine-conjugated ADCs. pharmiweb.comsepscience.com Molecules with higher drug loads are more hydrophobic and thus have longer retention times on the HIC column. americanpharmaceuticalreview.comsepscience.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is primarily used to quantify high molecular weight species, such as aggregates, which are critical quality attributes to monitor for biotherapeutics.
Typical HIC-HPLC Profile for an ADC:
| Peak | Species | Description |
| 1 | DAR 0 | Unconjugated (naked) antibody. |
| 2 | DAR 2 | Antibody with two drug-linker molecules. |
| 3 | DAR 4 | Antibody with four drug-linker molecules. |
| 4 | DAR 6 | Antibody with six drug-linker molecules. |
| 5 | DAR 8 | Antibody with eight drug-linker molecules. |
This comprehensive suite of analytical methodologies ensures a thorough characterization of conjugates prepared with the this compound linker, providing critical data on their structure, purity, and consistency.
Size Exclusion Chromatography (SEC) for Hydrodynamic Size and Purity
Size Exclusion Chromatography (SEC) is a foundational analytical technique for characterizing bioconjugates, separating molecules based on their hydrodynamic size in solution. chromatographyonline.comnih.gov It is routinely employed to quantify high-molecular-weight forms (HMW), such as aggregates, and low-molecular-weight (LMW) fragments, which are critical quality attributes. chromatographyonline.comchromatographyonline.com In the context of this compound conjugates, which are often large and complex molecules like antibody-drug conjugates (ADCs), SEC is indispensable for assessing product purity and stability. sepscience.comunige.ch
The principle of SEC involves a stationary phase composed of porous particles. chromatographyonline.comchromatographyonline.com Larger molecules are excluded from these pores and thus travel a shorter path, eluting from the column more quickly. chromatographyonline.comchromatographyonline.com Smaller molecules can enter the pores, increasing their path length and resulting in a longer retention time. chromatographyonline.comchromatographyonline.com This size-based separation allows for the effective resolution of the desired monomeric conjugate from potential aggregates and fragments. chromatographyonline.com
For complex biotherapeutics, such as ADCs, ultra-high-performance size-exclusion chromatography (UHP-SEC) has been introduced, utilizing columns with smaller particles (sub-3 µm) to achieve faster and higher-resolution separations compared to conventional high-performance SEC (HP-SEC). unige.ch The development of a robust SEC method is crucial for monitoring the size of PEG-protein conjugates, as molecular size can significantly impact their in vivo half-life. chromatographyonline.com Method development may involve optimizing the mobile phase composition; for instance, the addition of organic modifiers like isopropanol (B130326) can mitigate hydrophobic interactions between hydrophobic ADCs and the stationary phase, which can otherwise cause undesirable peak tailing and increased elution times. chromatographyonline.com Coupling SEC with mass spectrometry (SEC-MS) provides a powerful tool for the simultaneous characterization of multiple attributes of ADCs, including glycoform distribution and the average drug-to-antibody ratio (DAR), in a single analysis. europeanpharmaceuticalreview.comwaters.comlcms.cz
| Parameter | Description | Typical Application for this compound Conjugates |
| Mobile Phase | The solvent that carries the sample through the column. Typically an aqueous buffer. | Isocratic elution with a buffer containing salts (e.g., sodium phosphate, NaCl) to minimize secondary ionic interactions. chromatographyonline.com May include organic modifiers for hydrophobic conjugates. chromatographyonline.com |
| Stationary Phase | Porous particles (e.g., silica, polymer-based) packed into a column. | Columns with pore sizes appropriate for the expected hydrodynamic radius of the conjugate and its potential aggregates (e.g., 200 Å). sepscience.com |
| Detection | UV absorbance at 280 nm is common for protein-based conjugates. | UV detection for proteinaceous components; potentially coupled with other detectors like mass spectrometry for comprehensive characterization. europeanpharmaceuticalreview.comchromatographyonline.com |
| Key Outputs | Chromatogram showing peaks corresponding to different size species. | Quantitation of monomeric conjugate, high-molecular-weight aggregates, and low-molecular-weight fragments. chromatographyonline.com |
Capillary Zone Electrophoresis for Conjugate Heterogeneity
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that differentiates molecules based on their charge-to-hydrodynamic size ratio. sciex.comcreative-proteomics.com It is particularly valuable for assessing the charge heterogeneity of biotherapeutics, which can arise from various modifications or degradations like deamidation, oxidation, or incomplete conjugation. sciex.com For conjugates involving this compound, CZE can effectively resolve species that differ subtly in charge, providing a detailed profile of the product's heterogeneity. tandfonline.comnih.gov
The separation in CZE occurs in a narrow capillary filled with a background electrolyte (BGE). creative-proteomics.comnih.gov When a high voltage is applied, analytes migrate at different velocities based on their electrophoretic mobility. creative-proteomics.com This technique is known for its high efficiency, speed, and minimal sample consumption. creative-proteomics.com
CZE has proven to be a powerful tool for characterizing the complex heterogeneity of ADCs. tandfonline.comnih.gov It can resolve fragment impurities such as light chains with one or two drugs, half-antibodies, and other clippings that may be co-eluted or suppressed in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net By coupling CZE directly with mass spectrometry (CZE-MS), it is possible to obtain both separation based on charge and mass identification of the various conjugate species, offering a comprehensive characterization of product-related variants. tandfonline.comnih.govresearchgate.net The properties of the parent monoclonal antibody and the attached linker-payload can significantly influence the separation of these variants by altering their size or charge. nih.gov
| Technique | Principle of Separation | Information Gained | Relevance to this compound Conjugates |
| CZE | Charge-to-hydrodynamic size ratio | Purity, charge heterogeneity, quantitation of charge variants. creative-proteomics.com | Assesses heterogeneity from conjugation, deamidation, or other modifications. |
| CZE-MS | Charge-to-size ratio followed by mass-to-charge ratio | Identification of impurities, fragments, and different drug-loaded species. tandfonline.comnih.gov | Provides precise mass identification of different conjugate forms and related impurities. |
Advanced Biophysical Characterization of PEGylated Conjugate Systems
Beyond chromatographic and electrophoretic methods that assess size and charge, a range of advanced biophysical techniques are employed to understand how conjugation with a linker like this compound affects the structure and behavior of the parent molecule.
Circular Dichroism for Conjugated Protein Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a vital technique for evaluating the secondary and tertiary structure of proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In proteins, the peptide bonds contribute to the CD signal in the far-UV region (180-240 nm), which can be analyzed to estimate the content of secondary structures like alpha-helices and beta-sheets. nih.gov The near-UV region (260-320 nm) provides information about the tertiary structure by probing the environment of aromatic amino acid side chains. nih.gov
| Spectral Region | Wavelength Range | Chromophore | Structural Information |
| Far-UV | 180 - 240 nm | Peptide Bond | Secondary structure content (α-helix, β-sheet, turns, random coil). nih.gov |
| Near-UV | 260 - 320 nm | Aromatic Amino Acids (Trp, Tyr, Phe), Disulfide Bonds | Tertiary structure, local environment of aromatic residues. nih.gov |
Fluorescence Spectroscopy for Labeled Conjugate Behavior
Fluorescence spectroscopy is a highly sensitive technique used to study the binding interactions and conformational changes in proteins. nih.gov It often relies on the intrinsic fluorescence of tryptophan residues or the use of extrinsic fluorescent probes. Changes in the local environment of a tryptophan residue, such as those caused by ligand binding or a change in protein conformation, can lead to shifts in the emission spectrum or changes in fluorescence intensity. nih.gov
In the context of PEGylated systems, fluorescence spectroscopy can be used to confirm the binding of PEG to a protein. nih.gov One study demonstrated the binding of PEG with bovine serum albumin (BSA) by measuring the intrinsic fluorescence of the protein's tryptophan residues. nih.gov This technique, along with near-UV CD, can also be used to monitor the thermal stability and temperature-induced unfolding of both native and PEGylated proteins. nih.gov This provides insight into how the this compound linker and its attached payload might influence the stability and behavior of the conjugated protein.
Zeta Potential Analysis for Charged Nanoparticle Conjugates
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle in a particular medium. researchgate.net It is a key indicator of the stability of colloidal dispersions; nanoparticles with a high positive or negative zeta potential are electrically stabilized against aggregation due to electrostatic repulsion. researchgate.net The measurement of zeta potential has become essential for nanoparticle (NP) research and is a critical characterization parameter for PEGylated nanoparticle systems used in drug delivery. nih.gov
PEGylation, the process of coating a nanoparticle with polyethylene glycol, is used to create a hydrophilic layer that shields the nanoparticle surface. nih.govnih.gov This "stealth" layer can reduce aggregation and prevent opsonization, thereby prolonging circulation time in the body. nih.gov The addition of a PEG layer, such as one formed using an this compound linker, typically alters the surface charge and therefore the zeta potential of the nanoparticle. mdpi.comresearchgate.net For instance, one study found that PEGylating nanographene oxide increased the particle size and changed the zeta potential from -32.9 mV to -21.6 mV. mdpi.com Monitoring the zeta potential provides crucial information on the successful coating of the nanoparticles and the stability of the resulting conjugate formulation. bohrium.com
| Nanoparticle System | Change in Zeta Potential after PEGylation | Implication | Reference |
| Nanographene Oxide (nGO) | From -32.9 mV to -21.6 mV | Indicates successful surface modification and altered surface charge. | mdpi.com |
| Poly(lactic-co-glycolic acid) (PLGA) | Varied based on PEG terminal group (e.g., -COOH, -NH2) | Demonstrates that the terminal group of the PEG linker influences the final surface charge. | researchgate.net |
| Iron Oxide (Fe3O4) | Shift towards neutrality | Suggests shielding of the core particle's surface charge by the PEG layer. | researchgate.net |
Future Perspectives in Chemical Research and Biomolecular Engineering
Emerging Applications in Targeted Biomolecule Delivery Beyond ADCs
While "Ald-Ph-amido-PEG3-C-COOH" is a known component in the construction of antibody-drug conjugates (ADCs), its potential extends to a broader range of targeted biomolecule delivery systems. The inherent properties of the polyethylene (B3416737) glycol (PEG) spacer, such as enhanced solubility and biocompatibility, make it an attractive linker for various therapeutic and diagnostic agents.
The aldehyde functionality present in this linker is particularly versatile for conjugating a wide array of biomolecules. This includes, but is not limited to:
Peptides and Proteins: The linker can be used to attach therapeutic peptides or proteins to targeting moieties, improving their pharmacokinetic profiles and enabling site-specific delivery.
Nucleic Acids: There is growing interest in the targeted delivery of oligonucleotides, such as siRNA and mRNA. Aldehyde-functionalized PEG linkers can facilitate the conjugation of these nucleic acids to delivery vehicles or targeting ligands.
Nanoparticle Functionalization: PEGylated nanoparticles have shown promise in imaging and diagnostics. The "this compound" linker can be employed to attach targeting ligands to the surface of nanoparticles, enhancing their accumulation in specific tissues while shielding them from the immune system.
The development of drug delivery systems with precise release mechanisms is another area of active research. The stability of the bond formed with the aldehyde group can be modulated to achieve controlled release of the payload in response to specific physiological conditions, such as changes in pH.
Integration with Cutting-Edge Bioorthogonal Conjugation Technologies
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is revolutionizing the field of bioconjugation. The aldehyde group of "this compound" is a key player in several bioorthogonal ligation strategies.
Hydrazone and Oxime Ligation:
The reaction of aldehydes with hydrazides to form hydrazones, and with aminooxy groups to form oximes, are well-established bioorthogonal reactions. biosyn.com These reactions are chemoselective, meaning they proceed efficiently in the presence of other functional groups found in biological systems.
Hydrazone Formation: The reaction between an aldehyde and a hydrazine (B178648) or hydrazide forms a hydrazone bond. This linkage is commonly used for bioconjugation. biosyn.compolimi.it
Oxime Formation: The conjugation of an aminooxy-modified molecule with an aldehyde results in a stable oxime linkage. biosyn.combroadpharm.com Oxime bonds are generally more stable than hydrazone bonds, particularly at physiological pH. broadpharm.com The rate of oxime ligation can be significantly accelerated by catalysts such as aniline (B41778). broadpharm.comnih.gov
The stability of these linkages can be influenced by the surrounding chemical environment, including pH. nih.gov This property can be exploited for the design of linkers that release their payload under specific conditions, such as the acidic environment of endosomes or lysosomes.
Other Bioorthogonal Reactions:
The field of bioorthogonal chemistry is continually expanding, with the development of new reactions that offer faster kinetics and greater stability. While the primary bioorthogonal reactions for aldehydes involve hydrazides and aminooxy compounds, research into novel aldehyde-based ligations is ongoing. The inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, for instance, exhibits exceptionally fast reaction rates. biosyn.comnih.gov Future advancements may involve the development of novel reaction partners for aldehydes that further expand the toolkit of bioorthogonal chemistry.
Advancements in Scalable and Sustainable Synthetic Methodologies for Linkers
The increasing demand for precisely defined PEG linkers like "this compound" in therapeutic and diagnostic applications necessitates the development of scalable and sustainable synthetic methods.
Green Chemistry Approaches:
The principles of green chemistry are being increasingly applied to the synthesis of PEG derivatives to minimize environmental impact. researchgate.net This includes the use of environmentally friendly solvents, such as PEG itself, which has been shown to be a biodegradable and effective reaction medium for various organic syntheses. nsf.govrsc.org The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to more sustainable processes by reducing waste and energy consumption.
Scalable Synthesis:
The ability to produce functionalized PEG linkers on a large scale is crucial for their clinical and commercial development. Methodologies that are suitable for large-scale production from readily available starting materials are of particular interest. nih.gov This includes the development of efficient purification techniques to ensure the high purity of the final product, which is a critical requirement for pharmaceutical applications. Companies are investing in infrastructure to support the production of PEG derivatives from milligrams to kilograms, and even larger quantities. patsnap.com
Modular Synthesis:
Modular, multicomponent synthetic strategies are proving valuable for the creation of diverse and functionalized polymeric materials. acs.org A modular approach to linker synthesis would allow for the rapid and efficient generation of a library of linkers with varying lengths, functionalities, and properties, facilitating the optimization of drug delivery systems.
Computational Modeling and Predictive Design for Optimized Linker Systems
Computational modeling has emerged as a powerful tool in the rational design of linker systems for targeted drug delivery. computabio.com By simulating the behavior of linkers at the molecular level, researchers can predict their properties and optimize their design for improved performance.
Molecular Dynamics Simulations:
Predictive Modeling and AI:
In Silico Evaluation of Stability and Folding:
Computational tools can also be used to evaluate the thermodynamic stability of bioconjugates. mdpi.com By calculating parameters such as the change in Gibbs free energy (ΔG), researchers can predict the stability of different linker-payload combinations and identify designs that are most likely to be successful in preclinical and clinical development. mdpi.com
Q & A
Q. What orthogonal analytical approaches are required to validate the absence of hydrolytic degradation in this compound during long-term storage?
- Methodological Answer : Combine:
- Forced Degradation Studies : Expose linkers to acidic (pH 3.0), basic (pH 9.0), and oxidative (H2O2) conditions.
- Stability-Indicating Assays : Use reverse-phase HPLC with photodiode array detection to resolve degradation peaks.
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of intact linkers in lyophilized formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
